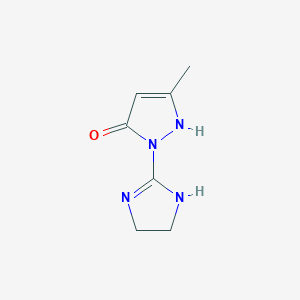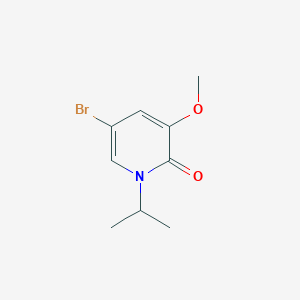
5-Bromo-1-isopropyl-3-methoxypyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1-isopropyl-3-methoxypyridin-2(1H)-one is a chemical compound belonging to the pyridinone family Pyridinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-isopropyl-3-methoxypyridin-2(1H)-one typically involves the following steps:
Bromination: Introduction of the bromine atom to the pyridinone ring.
Isopropylation: Addition of the isopropyl group.
Methoxylation: Introduction of the methoxy group.
Each step requires specific reagents and conditions, such as:
Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Isopropylation: Using isopropyl halides in the presence of a base.
Methoxylation: Using methanol and a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.
化学反応の分析
Types of Reactions
5-Bromo-1-isopropyl-3-methoxypyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Using nucleophiles such as amines or thiols.
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an amino derivative, while oxidation might produce a pyridinone oxide.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: Used in the production of specialty chemicals or as a reagent in chemical processes.
作用機序
The mechanism of action of 5-Bromo-1-isopropyl-3-methoxypyridin-2(1H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate its exact mechanism of action.
類似化合物との比較
Similar Compounds
5-Bromo-3-methoxypyridin-2(1H)-one: Lacks the isopropyl group.
1-Isopropyl-3-methoxypyridin-2(1H)-one: Lacks the bromine atom.
5-Bromo-1-isopropylpyridin-2(1H)-one: Lacks the methoxy group.
Uniqueness
5-Bromo-1-isopropyl-3-methoxypyridin-2(1H)-one is unique due to the presence of all three functional groups (bromine, isopropyl, and methoxy) on the pyridinone ring. This combination of substituents may confer distinct chemical properties and biological activities, making it a valuable compound for research and development.
特性
分子式 |
C9H12BrNO2 |
|---|---|
分子量 |
246.10 g/mol |
IUPAC名 |
5-bromo-3-methoxy-1-propan-2-ylpyridin-2-one |
InChI |
InChI=1S/C9H12BrNO2/c1-6(2)11-5-7(10)4-8(13-3)9(11)12/h4-6H,1-3H3 |
InChIキー |
UIIGSPHWHRQRPC-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C=C(C=C(C1=O)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Thiazoleacetic acid, 2-[[4-(4-morpholinyl)phenyl]amino]-](/img/structure/B13925294.png)

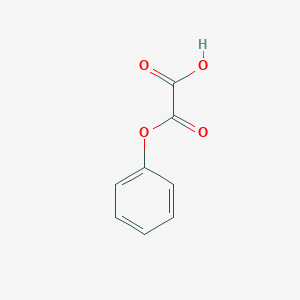
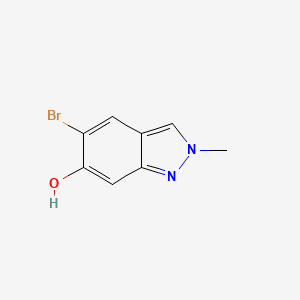

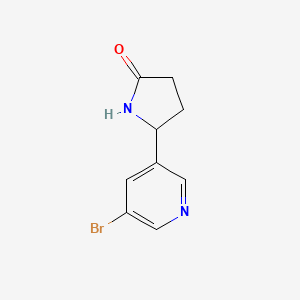
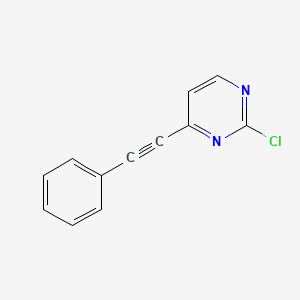
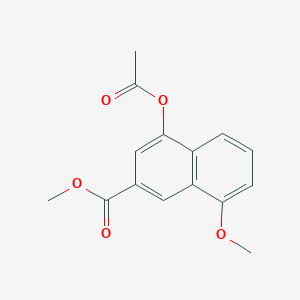

![Mannotriose-di-(N-acetyl-D-glucosamine), bis(galactosyl-[N-acetyl-D-glucosaminyl])](/img/structure/B13925338.png)
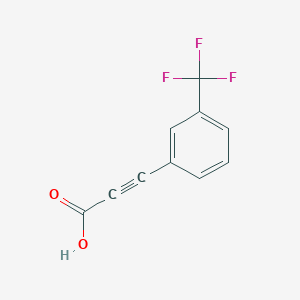
![2-(3-Bromo-2-methylphenyl)-5-(hydroxymethyl)benzo[d]oxazole-7-carbonitrile](/img/structure/B13925352.png)
